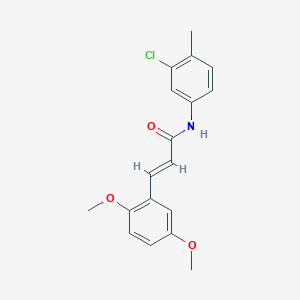![molecular formula C18H23NO4 B5599543 2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)
2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DDAO and is a fluorescent probe that has been widely used in biochemical and physiological studies.
Wirkmechanismus
DDAO is a fluorescent probe that works by emitting fluorescence when it interacts with specific molecules or structures. The mechanism of action of DDAO involves the formation of a complex between the probe and the target molecule, which leads to a change in the fluorescence intensity or wavelength.
Biochemical and Physiological Effects:
DDAO has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes without interfering with them. It has been used to study the activity of enzymes, protein-protein interactions, and cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DDAO as a fluorescent probe is its high sensitivity and specificity. It has a high quantum yield and is highly sensitive to changes in its environment, making it an ideal tool for studying various biological processes. However, one limitation of using DDAO is its photobleaching, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of DDAO in scientific research. One potential application is the use of DDAO in the development of biosensors for the detection of specific molecules or structures. Another potential direction is the use of DDAO in the study of cellular signaling pathways and the development of new therapies for diseases such as cancer and diabetes. Additionally, the use of DDAO in the development of new imaging techniques for studying biological processes in vivo is an exciting area of research.
Synthesemethoden
The synthesis of DDAO involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4-pentanedione in the presence of a base, followed by the addition of tert-butyl acetoacetate. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
DDAO has been extensively used in scientific research as a fluorescent probe due to its unique properties. It has a high quantum yield and is highly sensitive to changes in its environment, making it an ideal tool for studying various biological processes. DDAO has been used to study the activity of enzymes, protein-protein interactions, and cellular signaling pathways.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)18(4)22-15(20)14(16(21)23-18)11-12-7-9-13(10-8-12)19(5)6/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWECTSAKONBFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)


![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)



![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)
